molecular formula C7H5F3S B1420450 2,4,5-Trifluorothioanisole CAS No. 54378-74-4

2,4,5-Trifluorothioanisole

Cat. No.: B1420450
CAS No.: 54378-74-4
M. Wt: 178.18 g/mol
InChI Key: XHRKZFKNYGRFIQ-UHFFFAOYSA-N
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Description

2,4,5-Trifluorothioanisole is an aromatic organic compound with the chemical formula C7H5F3S.

Scientific Research Applications

2,4,5-Trifluorothioanisole has several scientific research applications, including:

    Chromatography and Mass Spectrometry: It can be used in these techniques to separate, identify, and quantify compounds in a mixture.

    Fragrance Industry:

    Herbicide Formulations: It can be used in the development of new herbicide formulations.

    Catalysts in Chemical Reactions: Its strong electrophilic nature can enhance the rate of certain reactions.

    Synthesis of Materials for Organic Light-Emitting Diodes (OLEDs): It can be used in the production of materials for OLEDs or other electronic devices.

    Environmental Remediation: It can be used in the synthesis of materials that absorb or neutralize pollutants.

Safety and Hazards

In animal studies, exposure to TFMA has been associated with liver and lung toxicity. TFMA is classified as a hazardous material by the United States Environmental Protection Agency (EPA) due to its potential health effects.

Future Directions

Future directions for research on 2,4,5-Trifluorothioanisole could include further investigation into its potential use as a catalyst in chemical reactions, development of safer and more efficient synthetic methods for TFMA and related compounds, and exploration of the use of TFMA and related compounds in environmental remediation.

Relevant Papers A paper titled “Synthesis of Novel α -Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity” discusses the design, synthesis, and identification of a range of phenylpyridine-moiety-containing α-trifluorothioanisole derivatives via NMR and HRMS . Preliminary screening of greenhouse-based herbicidal activity revealed that compound 5a exhibited >85% inhibitory activity against broadleaf weeds Amaranthus retroflexus, Abutilon theophrasti, and Eclipta prostrate at 37.5 g a.i./hm2, which was slightly superior to that of fomesafen . The study suggests that compound 5a could be further optimized as an herbicide candidate to control various broadleaf weeds .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 2,4,5-Trifluorothioanisole involves the reaction between 1,2,4,5-tetrafluorobenzene and sodium methanethiolate (NaSCH3). This reaction typically occurs under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

The compound is primarily produced for research and specialized applications.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluorothioanisole can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group (-CF3) and the thioether group (-S-CH3) can participate in substitution reactions.

    Oxidation and Reduction: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products may include various substituted trifluorothioanisole derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products may include reduced sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 2,4,5-Trifluorothioanisole involves its strong electrophilic nature, which allows it to participate in various chemical reactions. The trifluoromethyl group (-CF3) bonded to the aromatic ring at positions 2, 4, and 5 alters the electronic properties of the molecule, making it highly reactive. The sulfur atom in the thioether group (-S-CH3) also plays a crucial role in its reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trifluoroanisole: A similar compound without the sulfur atom, widely used in the fragrance industry.

    2,4,6-Trifluorothioanisole: Another trifluorothioanisole derivative with different substitution patterns on the aromatic ring.

    2,3,5-Trifluorothioanisole: A trifluorothioanisole derivative with substitutions at different positions.

Uniqueness

2,4,5-Trifluorothioanisole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other trifluorothioanisole derivatives.

Properties

IUPAC Name

1,2,4-trifluoro-5-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRKZFKNYGRFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675066
Record name 1,2,4-Trifluoro-5-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54378-74-4
Record name 1,2,4-Trifluoro-5-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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